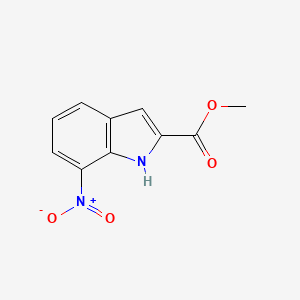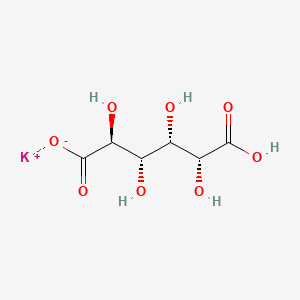
Potassium hydrogen saccharate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hydrogen saccharate, also known as D-saccharic acid potassium salt, is a compound with the molecular formula C6H9KO8. It is a potassium salt derived from saccharic acid, which is a derivative of glucose after oxidation. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Potassium hydrogen saccharate can be synthesized through the chemical oxidation of glucose with nitric acid. The reaction typically involves the following steps:
Oxidation of Glucose: Glucose is oxidized using nitric acid to produce saccharic acid.
Neutralization: The saccharic acid is then neutralized with potassium hydroxide to form potassium bisaccharate.
Crystallization: The resulting solution is concentrated and allowed to crystallize, yielding potassium bisaccharate crystals.
Industrial production methods follow similar steps but are optimized for large-scale production. The reaction conditions, such as temperature and concentration, are carefully controlled to maximize yield and purity .
Análisis De Reacciones Químicas
Potassium hydrogen saccharate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce different derivatives.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: this compound can participate in substitution reactions where the potassium ion is replaced by other cations.
Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Potassium hydrogen saccharate has several scientific research applications:
Biochemical Pathways: It is used to study glucuronic acid cycles and their associated metabolic processes.
Detoxification Processes: It helps in investigating the role of glucuronic acid pathways in detoxification, where toxins and drugs are metabolized into more water-soluble compounds for excretion.
Environmental Chemistry: It is utilized to study the biodegradation of pollutants, as its metabolic pathways often mirror those involved in the degradation of harmful substances in ecosystems.
Mecanismo De Acción
The mechanism of action of potassium bisaccharate involves its role in biochemical pathways, particularly those involving glucuronic acid. It acts as an inhibitor for certain enzymes, preventing the hydrolysis of carbohydrates. This inhibition leads to decreased levels of cholesterol and reduced uptake of glucose, which are beneficial in the treatment of various metabolic diseases .
Comparación Con Compuestos Similares
Potassium hydrogen saccharate is similar to other potassium salts of saccharic acid derivatives, such as:
Potassium glucarate: Another potassium salt of saccharic acid, used in similar biochemical and medical research applications.
This compound: A compound with similar properties but different molecular structure and applications.
What sets potassium bisaccharate apart is its unique combination of properties, including its ability to inhibit enzyme activity and its role in detoxification processes .
Propiedades
Fórmula molecular |
C6H9KO8 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
potassium;(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m0./s1 |
Clave InChI |
UBYZGUWQNIEQMH-SBBOJQDXSA-M |
SMILES isomérico |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)O)O)O.[K+] |
SMILES canónico |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+] |
Descripción física |
White to off-white powder; [GFS Chemicals MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



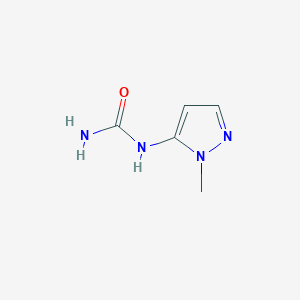
![7-Methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8767047.png)
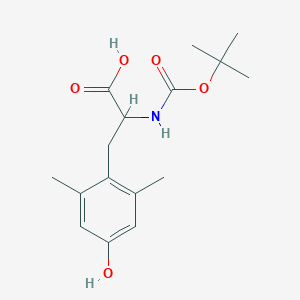
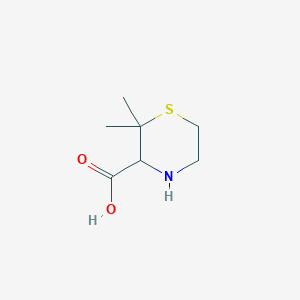
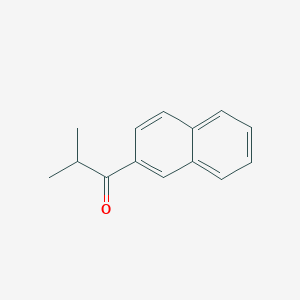
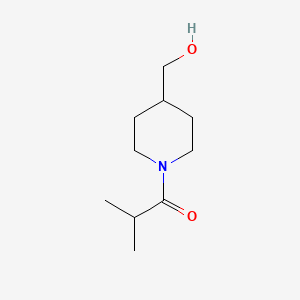
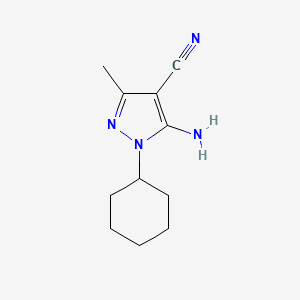
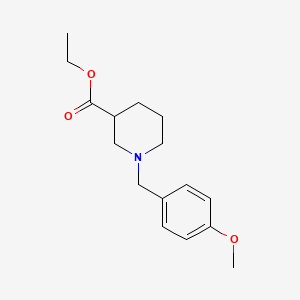
![1,3-Dibenzyldihydro-1H-furo[3,4-d]-imidazole-2,4-(3H, 3aH)dione](/img/structure/B8767121.png)
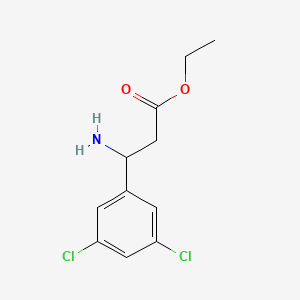
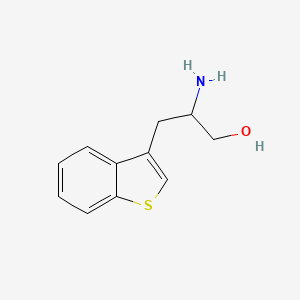
![4-Chloro-7-(3-methyloxetan-3-YL)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B8767141.png)
